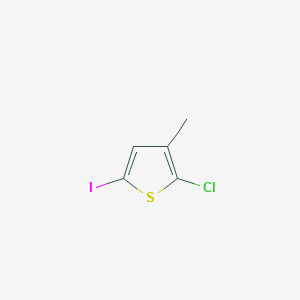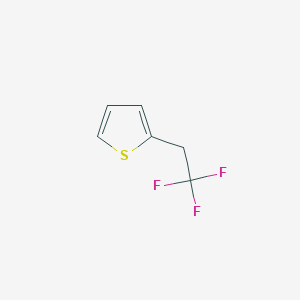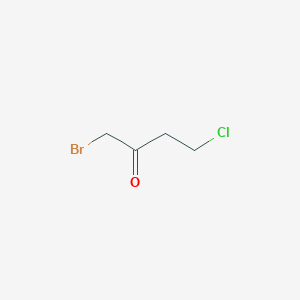
4,4'-Phosphinediylbis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Phosphinediylbis(N,N-dimethylaniline) is a chemical compound with the molecular formula C16H21N2P. It is known for its unique structure, which includes a phosphine group bonded to two N,N-dimethylaniline groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4,4’-Phosphinediylbis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a phosphine source. One common method is the reaction of N,N-dimethylaniline with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
4,4’-Phosphinediylbis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).
Reduction: It can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Scientific Research Applications
4,4’-Phosphinediylbis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Phosphinediylbis(N,N-dimethylaniline) involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, oxidation, and polymerization reactions. The phosphine group in the compound plays a crucial role in stabilizing the metal center and facilitating these reactions .
Comparison with Similar Compounds
4,4’-Phosphinediylbis(N,N-dimethylaniline) can be compared with other similar compounds such as:
N,N-Dimethyl-p-phenylenediamine: This compound has a similar structure but lacks the phosphine group, making it less versatile in coordination chemistry.
Triphenylphosphine: While this compound contains a phosphine group, it does not have the N,N-dimethylaniline groups, which limits its applications in certain reactions.
4-(Dimethylamino)aniline: This compound is similar in structure but does not contain the phosphine group, making it less effective in forming metal complexes.
4,4’-Phosphinediylbis(N,N-dimethylaniline) stands out due to its unique combination of phosphine and N,N-dimethylaniline groups, which provide it with distinctive chemical properties and a wide range of applications.
Properties
Molecular Formula |
C16H21N2P |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H21N2P/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12,19H,1-4H3 |
InChI Key |
QADGMTMQPJGHQE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12274624.png)
![3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274629.png)
![4,6-Difluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12274633.png)
![Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-](/img/structure/B12274645.png)

![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
![N-(2-cyanophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274680.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid](/img/structure/B12274723.png)

